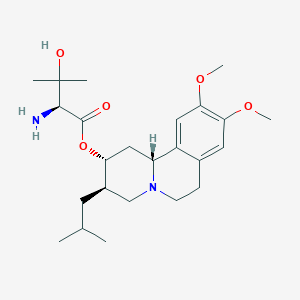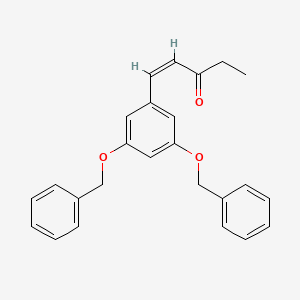
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one is an organic compound with the molecular formula C25H24O3 and a molecular weight of 372.46 g/mol It is known for its unique structure, which includes two benzyloxy groups attached to a phenyl ring, and a pentenone moiety
Méthodes De Préparation
The synthesis of 1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with pent-1-en-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the pentenone moiety to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Applications De Recherche Scientifique
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one can be compared with similar compounds such as:
1,3-Bis(benzyloxy)-5-fluorobenzene: This compound has a similar benzyloxy substitution pattern but includes a fluorine atom, which can alter its chemical and biological properties.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: This compound has a more complex structure with multiple benzimidazole groups, making it useful in optoelectronic applications.
Propriétés
Formule moléculaire |
C25H24O3 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(Z)-1-[3,5-bis(phenylmethoxy)phenyl]pent-1-en-3-one |
InChI |
InChI=1S/C25H24O3/c1-2-23(26)14-13-22-15-24(27-18-20-9-5-3-6-10-20)17-25(16-22)28-19-21-11-7-4-8-12-21/h3-17H,2,18-19H2,1H3/b14-13- |
Clé InChI |
OYQNICAIJMSOEU-YPKPFQOOSA-N |
SMILES isomérique |
CCC(=O)/C=C\C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CCC(=O)C=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


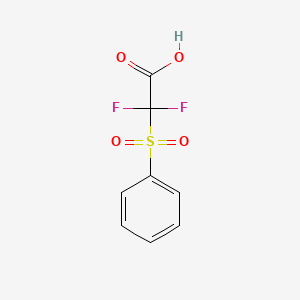
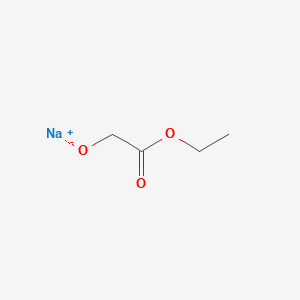
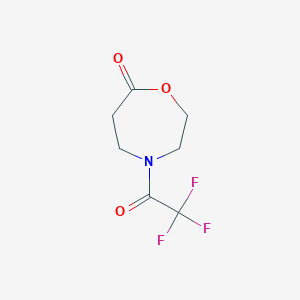
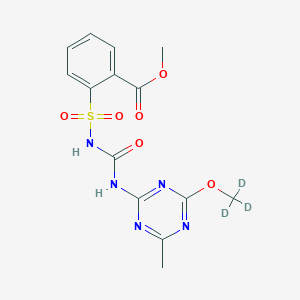
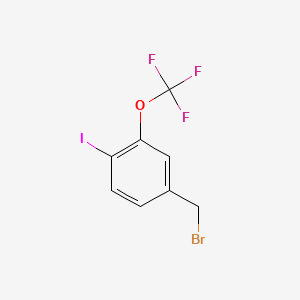
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)

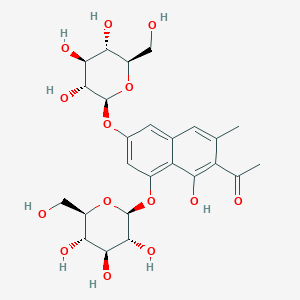
![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
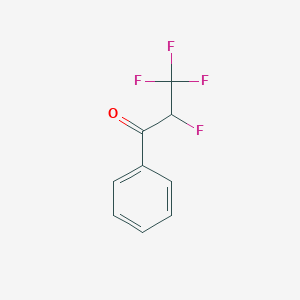
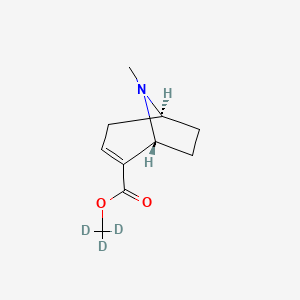
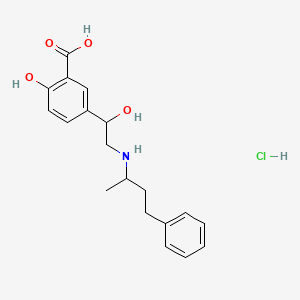
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
